N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester
Brand Name: Vulcanchem
CAS No.: 83800-45-7
VCID: VC17962492
InChI: InChI=1S/C18H16F5N3O6S/c1-33-5-4-7(17(30)24-6-10(29)32-26-8(27)2-3-9(26)28)25-18(31)11-12(19)14(21)16(23)15(22)13(11)20/h7H,2-6H2,1H3,(H,24,30)(H,25,31)/t7-/m0/s1
SMILES:
Molecular Formula: C18H16F5N3O6S
Molecular Weight: 497.4 g/mol

N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester

CAS No.: 83800-45-7

Cat. No.: VC17962492

Molecular Formula: C18H16F5N3O6S

Molecular Weight: 497.4 g/mol

* For research use only. Not for human or veterinary use.

N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester - 83800-45-7

Specification

CAS No. 83800-45-7
Molecular Formula C18H16F5N3O6S
Molecular Weight 497.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-4-methylsulfanyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]butanoyl]amino]acetate
Standard InChI InChI=1S/C18H16F5N3O6S/c1-33-5-4-7(17(30)24-6-10(29)32-26-8(27)2-3-9(26)28)25-18(31)11-12(19)14(21)16(23)15(22)13(11)20/h7H,2-6H2,1H3,(H,24,30)(H,25,31)/t7-/m0/s1
Standard InChI Key HZCMYWNNRKQTET-ZETCQYMHSA-N
Isomeric SMILES CSCC[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Canonical SMILES CSCCC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is a synthetic organic compound with the following structural attributes:

PropertyValue
CAS Number83800-45-7
Molecular FormulaC₁₈H₁₆F₅N₃O₆S
Molecular Weight497.393156 g/mol
Density1.56 g/cm³
PSA (Polar Surface Area)147.18 Ų
LogP (Partition Coefficient)1.6767

The molecule comprises a pentafluorobenzoyl group linked to methionylglycine, with an NHS ester functional group facilitating amine-reactive conjugation . The fluorine atoms enhance electron-withdrawing effects, improving stability and reactivity in aqueous environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester involves sequential acylation and activation steps:

  • Acylation of Methionylglycine: Methionylglycine reacts with pentafluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form N-pentafluorobenzoylmethionylglycine .

  • NHS Ester Activation: The carboxylic acid terminus of the intermediate is activated using N-hydroxysuccinimide and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide), yielding the final NHS ester .

This method aligns with established protocols for NHS ester synthesis, ensuring high purity and reactivity .

Purification and Quality Control

Post-synthesis purification typically employs silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures . Analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) verify purity, while elemental analysis confirms stoichiometry .

Applications in Bioconjugation and Diagnostics

Thyroxin Labeling in Clinical Assays

N-Pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester serves as a “release tag” in thyroxin (T₄) quantification . Key steps include:

  • Covalent Labeling: The NHS ester reacts with primary amines on thyroxin, forming a stable amide bond.

  • Cleavage and Detection: Hydroxylamine-induced cleavage releases a pentafluorobenzoylmethionylglycine derivative, analyzed via GC-ECD for enhanced sensitivity .

This method reduces background interference compared to radioisotopic labeling, achieving detection limits below 1 ng/mL .

Surface Modification and Drug Delivery

The compound’s NHS ester group enables functionalization of polymeric scaffolds (e.g., poly-ε-caprolactone) for tissue engineering . Covalent attachment of chitosan or peptides enhances biocompatibility and cellular adhesion . In drug delivery, it facilitates prodrug synthesis by conjugating therapeutics with targeting moieties .

Stability and Degradation

Hydrolytic Sensitivity

Like all NHS esters, N-pentafluorobenzoylmethionylglycine-N-hydroxysuccinimide ester is moisture-sensitive. Hydrolysis yields the corresponding carboxylic acid and N-hydroxysuccinimide, diminishing reactivity . Storage at –20°C under desiccation extends shelf life beyond six months .

Quantification of Degradation

Hydrophilic interaction chromatography (HILIC) coupled with UV detection (λ = 260 nm) quantifies residual NHS ester, with a detection limit of 1 mg/L . This method ensures batch consistency and identifies hydrolyzed byproducts .

Analytical Methods and Validation

Gas Chromatography-Electron Capture Detection (GC-ECD)

GC-ECD remains the gold standard for analyzing pentafluorobenzoyl derivatives due to their high electron affinity . Parameters include:

GC ParameterSetting
ColumnDB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier GasHelium, 1.2 mL/min
Oven Program50°C (1 min) → 300°C at 15°C/min
Detector Temperature320°C

This configuration achieves baseline separation of thyroxin derivatives within 20 minutes .

Validation Metrics

Method validation for thyroxin assays demonstrates:

  • Linearity: R² > 0.99 over 0.1–100 ng/mL .

  • Precision: Intra-day CV < 5% .

  • Recovery: 95–105% in spiked serum samples .

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